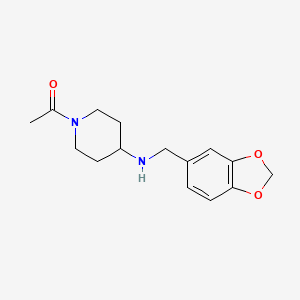

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with 1,3-benzodioxole-5-carbaldehyde, followed by acetylation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neuropharmacology :

- The compound has been investigated for its potential as a neuroprotective agent. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Case Study : A study demonstrated that derivatives of piperidine compounds exhibit significant activity in modulating neurotransmitter levels, which could be extrapolated to assess the effects of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine in animal models of neurodegenerative diseases.

-

Antidepressant Activity :

- Research indicates that compounds containing benzodioxole structures may exhibit antidepressant-like effects. This opens avenues for exploring this compound in the development of new antidepressants.

- Data Table :

Biochemical Applications

-

Proteomics Research :

- The compound is utilized as a specialty product for proteomics research, where it can serve as a probe for studying protein interactions and functions.

- Application Example : In mass spectrometry-based proteomics, it can help identify post-translational modifications or protein conformations influenced by ligand binding.

-

Enzyme Inhibition Studies :

- Its unique structure allows it to be tested as an inhibitor for various enzymes involved in metabolic pathways.

- Case Study : Enzyme assays have shown that similar compounds can inhibit cytochrome P450 enzymes, suggesting potential applications for drug metabolism studies.

Materials Science Applications

-

Polymer Chemistry :

- The incorporation of this compound into polymer matrices can enhance mechanical properties or introduce bioactivity.

- Research Insight : Studies have shown that functionalized piperidine derivatives can improve the thermal stability and mechanical strength of polymers.

-

Nanotechnology :

- The compound's ability to form stable complexes with metal ions positions it as a candidate for developing nanomaterials with specific catalytic properties.

- Data Table :

Application Area Potential Benefit Catalysis Enhanced reaction rates Drug Delivery Targeted release mechanisms

Mecanismo De Acción

The mechanism of action of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidine: This compound shares a similar structure but lacks the amine group, resulting in different chemical properties and reactivity.

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Actividad Biológica

1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine (CAS No. 864415-46-3) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.33 g/mol

- IUPAC Name : 1-[4-(1,3-benzodioxol-5-ylmethylamino)piperidin-1-yl]ethanone

- Canonical SMILES : CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCO3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 1,3-benzodioxole-5-carbaldehyde followed by acetylation. This multi-step process allows for the introduction of the acetyl group and the benzodioxole moiety, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : It has been identified as a positive allosteric modulator of the AMPA receptor, which plays a significant role in synaptic transmission and plasticity. This modulation can enhance cognitive functions and endurance in animal models .

- Antioxidant Effects : Research indicates that this compound may increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), suggesting a protective role against oxidative stress .

Case Studies

- Endurance Capacity Study :

- Pharmacological Potential :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidine | Lacks amine group | Reduced reactivity |

| 1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol | Contains hydroxyl group | Different pharmacokinetics |

These comparisons highlight how minor structural variations can significantly impact biological activity and therapeutic potential.

Propiedades

IUPAC Name |

1-[4-(1,3-benzodioxol-5-ylmethylamino)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11(18)17-6-4-13(5-7-17)16-9-12-2-3-14-15(8-12)20-10-19-14/h2-3,8,13,16H,4-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSCZSOCTFEOSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.